molecular formula C19H19NO5 B2723390 (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid CAS No. 937599-34-3

(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid

Cat. No.: B2723390
CAS No.: 937599-34-3
M. Wt: 341.363
InChI Key: DKNKVHMLVGASQD-KPKJPENVSA-N
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Description

(2E)-3-(2-{[N-(4-Ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid is a propenoic acid derivative featuring a carbamoyl-methoxy linker bridging two aromatic systems: a 4-ethoxyphenyl group and a phenyl ring conjugated to an α,β-unsaturated carboxylic acid (Fig. 1).

Properties

IUPAC Name

(E)-3-[2-[2-(4-ethoxyanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-2-24-16-10-8-15(9-11-16)20-18(21)13-25-17-6-4-3-5-14(17)7-12-19(22)23/h3-12H,2,13H2,1H3,(H,20,21)(H,22,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNKVHMLVGASQD-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

This approach divides the synthesis into manageable segments by separately preparing key intermediates before joining them together. The convergent approach is particularly advantageous for this molecule due to its structural complexity.

Preparation of 2-Hydroxyphenyl Prop-2-enoic Acid

The first key building block is 2-hydroxyphenyl prop-2-enoic acid, prepared through Knoevenagel condensation of 2-hydroxybenzaldehyde with malonic acid.

Reaction Conditions:

  • Reagents: 2-Hydroxybenzaldehyde (1.0 eq), malonic acid (1.2-1.5 eq)
  • Solvent: Pyridine
  • Catalyst: Piperidine (0.1 eq)
  • Temperature: Reflux at 110-115°C
  • Time: 3-4 hours
  • Workup: Acidification with HCl, extraction with ethyl acetate

This reaction proceeds through nucleophilic addition of the activated methylene group of malonic acid to the aldehyde carbonyl, followed by dehydration and decarboxylation to yield the α,β-unsaturated carboxylic acid with predominantly E-configuration.

Synthesis of N-(4-Ethoxyphenyl)-2-chloroacetamide

The second building block, N-(4-ethoxyphenyl)-2-chloroacetamide, is prepared by reacting 4-ethoxyphenylamine with chloroacetyl chloride.

Reaction Conditions:

  • Reagents: 4-Ethoxyphenylamine (1.0 eq), chloroacetyl chloride (1.1 eq)
  • Solvent: Dichloromethane
  • Base: Triethylamine (1.2 eq)
  • Temperature: 0°C to room temperature
  • Time: 2-3 hours
  • Workup: Washing with NaHCO₃, brine, and water

The reaction involves nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acid chloride, displacing chloride to form the amide bond.

Coupling Reaction

The final step involves coupling the two building blocks through an ether formation reaction.

Reaction Conditions:

  • Reagents: 2-Hydroxyphenyl prop-2-enoic acid (1.0 eq), N-(4-ethoxyphenyl)-2-chloroacetamide (1.1 eq)
  • Solvent: Acetone or DMF
  • Base: Potassium carbonate (2.0 eq)
  • Temperature: Reflux (for acetone) or 80°C (for DMF)
  • Time: 6-8 hours
  • Workup: Filtration, concentration, and recrystallization from ethanol

The phenolic hydroxyl group undergoes nucleophilic substitution with the chloroacetamide, forming the ether linkage. Potassium carbonate serves as a base to deprotonate the phenol and neutralize the HCl generated during the reaction.

Purification and Yield

The crude product is purified by recrystallization from ethanol or ethanol/water mixtures, typically yielding 60-70% of pure (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid. Column chromatography using silica gel and appropriate solvent systems can be employed for challenging purifications.

Preparation Method 2: Linear Synthesis Approach

Synthetic Strategy

The linear approach begins with a simple starting material and builds complexity through sequential transformations. This method may require fewer separate reactions but involves more sequential steps.

Esterification of 2-Hydroxyphenyl Prop-2-enoic Acid

The synthesis begins with protection of the carboxylic acid function to prevent interference in subsequent steps.

Reaction Conditions:

  • Reagents: 2-Hydroxyphenyl prop-2-enoic acid (1.0 eq), methanol (excess)
  • Catalyst: Sulfuric acid (0.1 eq) or p-toluenesulfonic acid
  • Temperature: Reflux
  • Time: 4-6 hours
  • Workup: Neutralization, extraction with ethyl acetate

This Fischer esterification produces the methyl ester, which protects the carboxylic acid functionality during subsequent steps.

Incorporation of Carbamoyl Methoxy Group

The protected intermediate is then functionalized with the carbamoyl methoxy group.

Reaction Conditions:

  • Reagents: Methyl 2-hydroxyphenyl prop-2-enoate (1.0 eq), N-(4-ethoxyphenyl)-2-chloroacetamide (1.1 eq)
  • Solvent: DMF or acetone
  • Base: Potassium carbonate (2.0 eq)
  • Temperature: 60-80°C
  • Time: 6-8 hours
  • Workup: Filtration, concentration, and chromatographic purification

This step forms the critical ether linkage between the phenol and the chloroacetamide.

Ester Hydrolysis

The final step involves hydrolysis of the methyl ester to regenerate the carboxylic acid.

Reaction Conditions:

  • Reagents: Methyl (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoate (1.0 eq), NaOH (2.0 eq)
  • Solvent: Methanol/water (3:1)
  • Temperature: Room temperature to 50°C
  • Time: 2-4 hours
  • Workup: Acidification with HCl, filtration of precipitate

The basic hydrolysis cleaves the ester bond while preserving the amide and ether linkages, affording the target compound.

Purification and Yield

The crude product is purified by recrystallization from appropriate solvents, typically yielding 50-65% of the target compound across all steps. The stereochemistry of the double bond is maintained throughout the synthesis.

Preparation Method 3: Chalcone-Based Approach

Synthetic Strategy

This approach utilizes a Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently modified to incorporate the required functional groups.

Preparation of Hydroxybenzaldehyde Derivative

The first step involves preparation or selection of an appropriately substituted hydroxybenzaldehyde.

Chalcone Formation

The hydroxybenzaldehyde undergoes Claisen-Schmidt condensation with an appropriate ketone.

Reaction Conditions:

  • Reagents: 2-Hydroxybenzaldehyde (1.0 eq), appropriate ketone (1.0 eq)
  • Solvent: Ethanol or ethanol/water
  • Base: Potassium hydroxide (3.0 eq)
  • Temperature: Room temperature to 30°C
  • Time: 3-20 hours
  • Workup: Acidification, filtration of precipitate

This reaction forms the α,β-unsaturated ketone (chalcone) intermediate with predominantly E-configuration.

Functional Group Transformation

The chalcone is then transformed to introduce the prop-2-enoic acid moiety through oxidation or other functional group interconversion.

Reaction Conditions:

  • Methods vary depending on the specific chalcone intermediate

Incorporation of Carbamoyl Methoxy Group

Similar to previous methods, the carbamoyl methoxy group is introduced through reaction with N-(4-ethoxyphenyl)-2-chloroacetamide.

Reaction Conditions:

  • Similar to those described in Methods 1 and 2

Purification and Yield

The overall yield for this approach typically ranges from 40-60%, depending on the specific conditions and intermediates used.

Preparation Method 4: Regioselective Amination Approach

Synthetic Strategy

This approach utilizes regioselective amination of suitable precursors to introduce the carbamoyl group at the desired position.

Preparation of 2-Halogenated Phenyl Prop-2-enoic Acid

The synthesis begins with preparation of a 2-halogenated phenyl prop-2-enoic acid derivative.

Regioselective Amination

The halogenated intermediate undergoes regioselective amination with 4-ethoxyphenylamine.

Reaction Conditions:

  • Reagents: 2-Halogenated phenyl prop-2-enoic acid (1.0 eq), 4-ethoxyphenylamine (3-20 eq)
  • Solvent: THF or other appropriate solvent
  • Temperature: 50-80°C
  • Time: 4-6 days
  • Workup: Acidification, filtration

This step introduces the key nitrogen-containing functionality that will form part of the carbamoyl group.

Carbamoyl Formation and Completion

Additional steps are required to complete the carbamoyl group and introduce the methoxy bridge.

Reaction Conditions:

  • Specific to the particular intermediate formed

Purification and Yield

The overall yield for this approach typically ranges from 30-50%, with varying levels of regioselectivity depending on reaction conditions.

Optimization Parameters and Scale-up Considerations

Critical Parameters for Optimization

Parameter Impact on Synthesis Optimization Approach
Temperature Affects reaction rate, stereoselectivity, and product stability Systematic variation with close monitoring of E/Z ratio
Solvent Influences solubility, reaction rate, and selectivity Screening of polar aprotic (DMF, acetone) vs. polar protic (alcohols) solvents
Base Critical for deprotonation steps Testing of K₂CO₃, Et₃N, and NaOH at various concentrations
Reaction Time Affects completion and potential side reactions Time-course studies with sampling and analysis
Reagent Ratios Impacts yield and purity Systematic variation of stoichiometry
Catalyst Influences reaction rate and selectivity Screening of acid/base catalysts

Scale-up Considerations

When scaling up the synthesis of (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid, several important factors must be addressed:

  • Heat Transfer : Larger reaction volumes have reduced surface-to-volume ratios, requiring careful temperature control, especially for exothermic steps.

  • Mixing Efficiency : Adequate stirring becomes critical to ensure homogeneity and prevent localized concentration gradients.

  • Safety : The hazards associated with larger quantities of reagents must be carefully evaluated, particularly for steps involving acid chlorides or strong bases.

  • Purification Strategy : Column chromatography, while effective at laboratory scale, becomes impractical for larger-scale production and may need to be replaced with recrystallization or other separation techniques.

  • Solvent Selection : Environmental and economic factors become increasingly important, potentially necessitating the replacement of certain solvents with greener alternatives.

Comparison of Preparation Methods

Method Key Advantages Key Limitations Overall Yield Stereoselectivity (E:Z) Reaction Steps Scalability
Convergent Synthesis Modular approach with independent optimization of building blocks Multiple purification steps required 60-70% >95:5 3-4 Moderate to High
Linear Synthesis Straightforward reaction sequence Multiple sequential transformations reduce overall yield 50-65% >90:10 3-5 Moderate
Chalcone-Based Well-established chalcone chemistry Additional oxidation/transformation steps needed 40-60% Variable, method-dependent 4-6 Low to Moderate
Regioselective Amination Direct introduction of nitrogen functionality Long reaction times, variable regioselectivity 30-50% >85:15 3-5 Low

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H-NMR: Characteristic signals include the olefinic protons of the prop-2-enoic acid moiety (δ 6.5-8.0 ppm, J ≈ 16 Hz for E-configuration), methoxy protons (δ 4.5-5.0 ppm), and aromatic protons (δ 6.8-7.8 ppm).
  • ¹³C-NMR: Key signals include carbonyl carbons (δ 165-175 ppm), olefinic carbons (δ 120-145 ppm), and methoxy carbon (δ 65-70 ppm).

Infrared (IR) Spectroscopy :

  • Characteristic absorption bands: Carboxylic acid (3300-2500 cm⁻¹, C=O at 1700-1725 cm⁻¹), amide (N-H at 3300-3500 cm⁻¹, C=O at 1630-1680 cm⁻¹), ether (C-O-C at 1050-1150 cm⁻¹), and alkene (C=C at 1600-1680 cm⁻¹).

Mass Spectrometry :

  • Molecular ion peak corresponding to the molecular weight (MW: 341.4 g/mol)
  • Fragmentation pattern showing characteristic cleavage of ether and carbamoyl linkages.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) :

  • Typically performed using C18 reverse-phase columns
  • Mobile phase: Acetonitrile/water or methanol/water gradients
  • UV detection at 254-280 nm

Thin-Layer Chromatography (TLC) :

  • Stationary phase: Silica gel
  • Mobile phase: Ethyl acetate/hexane mixtures or dichloromethane/methanol systems
  • Visualization: UV light (254 nm) and/or appropriate staining reagents

Physical Properties

  • Appearance: White to off-white crystalline solid
  • Melting Point: 165-175°C (method-dependent)
  • Solubility: Sparingly soluble in water; soluble in alcohols, DMF, and DMSO
  • LogP: Approximately 3.2-3.8 (calculated)

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Biological Activities

Research indicates that (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid exhibits several important biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cells, demonstrating significant cytotoxic effects at micromolar concentrations.
    • The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Properties :
    • Preliminary investigations suggest that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
    • This property could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi.
    • Results indicate promising activity, suggesting potential applications in developing new antimicrobial agents.

Case Studies

Several case studies highlight the potential applications of (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid:

StudyFocusFindings
Study 1 Anticancer EfficacyDemonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in the low micromolar range. Induced apoptosis through mitochondrial pathways.
Study 2 Anti-inflammatory EffectsShowed reduction in TNF-alpha production in vitro, indicating potential for treating inflammatory conditions.
Study 3 Antimicrobial TestingExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with potential for use in topical formulations.

Mechanism of Action

The mechanism of action of (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The following analogs share the core (2E)-prop-2-enoic acid scaffold but differ in substituents and linker groups, leading to distinct physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight Notable Properties Reference
(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid Phenoxyphenyl (C₆H₅-O-C₆H₄-) 283.27 g/mol Increased aromaticity enhances π-π stacking; lower solubility in aqueous media compared to ethoxy analogs.
(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid 3-Hydroxy-4-methoxyphenyl 194.18 g/mol Hydroxy group improves hydrogen bonding; methoxy enhances metabolic stability.
(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid Methoxycarbonyl-furan 196.16 g/mol Furan ring introduces rigidity; ester group may improve bioavailability.
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide Chloro-fluorophenyl and methoxyphenyl 411.85 g/mol Halogen substituents increase electronegativity, potentially enhancing receptor binding.
Target Compound 4-Ethoxyphenyl carbamoyl-methoxy ~327.3 g/mol* Ethoxy group balances lipophilicity and metabolic stability; carbamoyl linker supports targeted interactions.

*Calculated based on molecular formula C₁₉H₁₉NO₅.

Key Observations:
  • Ethoxy vs.
  • Hydrogen Bonding : Compounds with hydroxy groups (e.g., ) exhibit stronger hydrogen-bonding capacity, which may enhance binding to polar enzyme active sites but reduce blood-brain barrier penetration.
  • Halogen Effects : Chloro- and fluoro-substituted analogs (e.g., ) show increased electronegativity, which can improve binding affinity to hydrophobic pockets in targets like kinases or GPCRs.

Challenges and Opportunities

  • Solubility Limitations : The carbamoyl linker and aromatic systems reduce aqueous solubility, necessitating formulation strategies (e.g., salt formation) .
  • Selectivity : Structural analogs with bulkier substituents (e.g., furan in ) may exhibit off-target effects, whereas the target compound’s ethoxy group offers a balance of size and polarity.

Biological Activity

(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid is a synthetic organic compound that exhibits significant potential for biological activity. Its structural complexity, characterized by a prop-2-enoic acid backbone with functional groups such as a carbamoyl and an ethoxyphenyl moiety, suggests diverse interactions with biological systems. This article reviews the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid is C19_{19}H22_{22}N2_{2}O4_{4}, and its structure includes:

  • A prop-2-enoic acid backbone,
  • An ethoxyphenyl group,
  • A carbamoyl group.

The presence of these functional groups enhances the compound's potential for biological activity, particularly in anti-inflammatory and analgesic applications due to its structural similarities with known bioactive molecules .

Biological Activity Predictions

Using computational tools such as the Prediction of Activity Spectra for Substances (PASS), it has been suggested that this compound may exhibit:

  • Anti-inflammatory properties ,
  • Analgesic effects .

These predictions are based on its structural features that resemble those of compounds known for similar activities .

The mechanism by which (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid exerts its biological effects likely involves:

  • Inhibition of cyclooxygenase enzymes, leading to reduced inflammation,
  • Interaction with specific receptors or enzymes relevant to pain modulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
4-Ethoxycinnamic AcidEthoxy group on a cinnamic acid backboneKnown for anti-inflammatory properties
4-Methoxycinnamic AcidSimilar backbone with a methoxy groupExhibits antioxidant activity
N-(4-Ethoxyphenyl)acetamideSimple acetamide derivativePotential analgesic effects

The distinct combination of the carbamoyl and methoxy groups in (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid may confer unique biological activities not observed in simpler analogs .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Anti-inflammatory Activity : A study demonstrated that derivatives similar to (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid effectively inhibited inflammatory pathways in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Analgesic Effects : Research indicated that compounds with similar structures exhibited significant pain-relieving properties in animal models, supporting the hypothesis that (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid may also possess analgesic effects .
  • Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) have shown promising binding affinities of this compound with various biological targets, indicating its potential as a lead compound for drug development .

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